molecular formula C10H16O3 B13274559 3-(Oxan-3-yl)oxolane-3-carbaldehyde

3-(Oxan-3-yl)oxolane-3-carbaldehyde

Cat. No.: B13274559
M. Wt: 184.23 g/mol
InChI Key: XIEWCHYWIQYTHB-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of an oxane ring and an oxolane ring, both of which are fused to a carbaldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-yl)oxolane-3-carbaldehyde typically involves the reaction of oxane derivatives with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

3-(Oxan-3-yl)oxolane-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane and oxolane rings may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

Biological Activity

3-(Oxan-3-yl)oxolane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. It contains an aldehyde functional group, which allows it to interact with various biomolecules, potentially affecting their structure and function. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research and medicine.

This compound can be synthesized through various methods. The compound's structure features an oxane ring and an oxolane ring, which contribute to its chemical reactivity. Common synthetic routes involve the use of starting materials that allow for the formation of the aldehyde group through oxidation processes.

Reactions:

  • Oxidation: The aldehyde can be oxidized to form a carboxylic acid.
  • Reduction: It can also be reduced to form an alcohol.
  • Substitution: The rings can undergo substitution reactions with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in enzyme activity or receptor binding affinities, making it a candidate for further pharmacological investigation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: Preliminary studies suggest that compounds with similar structures show moderate antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity: In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines, indicating potential anti-cancer properties. The specific IC50 values for derivatives can vary significantly, suggesting that structural modifications may enhance efficacy .
  • Enzyme Interaction: The aldehyde group allows for interactions with enzymes, potentially modulating their activity. This characteristic is crucial for drug development as it may influence therapeutic outcomes .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Activity: A study evaluated a series of oxadiazole derivatives that included similar functional groups. These derivatives demonstrated significant cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL .
  • Molecular Docking Studies: Molecular docking has been employed to predict interactions between this compound and various biological targets. These studies help elucidate potential mechanisms through which the compound exerts its effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeatureNotable Activity
3-(Oxan-4-yl)oxolane-3-carbaldehydeDifferent position of oxane ringPotentially different biological activity
1-(Oxan-3-yl)cyclopropane-1-carbaldehydeCyclopropane ringExhibits electrophilic properties

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(oxan-3-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H16O3/c11-7-10(3-5-13-8-10)9-2-1-4-12-6-9/h7,9H,1-6,8H2

InChI Key

XIEWCHYWIQYTHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CCOC2)C=O

Origin of Product

United States

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